2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide
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Overview
Description
2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a triazinoindole core, a thiadiazole moiety, and a sulfanyl-acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 5-propyl-5H-[1,2,4]triazino[5,6-b]indole with a suitable sulfanyl-acetamide precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as bromine or iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfanyl derivatives: These compounds share a similar triazinoindole core but differ in the substituents attached to the sulfanyl group.
3-(3-butenylthio)-5H-[1,2,4]triazino[5,6-b]indoles: These derivatives have a similar structure but with different alkyl groups attached to the indole ring.
Uniqueness
2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of a triazinoindole core, a thiadiazole moiety, and a sulfanyl-acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15N7OS2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N7OS2/c1-2-7-23-11-6-4-3-5-10(11)13-14(23)19-16(22-20-13)25-8-12(24)18-15-21-17-9-26-15/h3-6,9H,2,7-8H2,1H3,(H,18,21,24) |
InChI Key |
ZAGRLVPUMZCBQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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